4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
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Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-27-15-10-12(2-3-14(15)24)17-16-13(20-19(26)21-17)11-23(18(16)25)5-4-22-6-8-28-9-7-22/h2-3,10,17,24H,4-9,11H2,1H3,(H2,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNWYUVPPJDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CCN4CCOCC4)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , often referred to as a pyrrolo-pyrimidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C15H18N2O5
- Molecular Weight : 306.31 g/mol
- CAS Number : 123629-42-5
Structural Characteristics
The compound features a pyrrolo[3,4-d]pyrimidine core structure, which is known for its potential in drug development due to the presence of multiple functional groups that can interact with biological targets.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo-pyrimidines have been identified as potent inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a critical role in DNA repair mechanisms. Inhibitors targeting PARP-1 and PARP-2 have been associated with selective cytotoxicity towards cancer cells with homologous recombination deficiencies .
Case Study: PARP Inhibition
A study reported that derivatives of the pyrrolo-pyrimidine scaffold demonstrated complete inhibition of PARP at concentrations as low as 10 μM. The selectivity for PARP-2 over PARP-1 was noted, indicating potential for targeted cancer therapies .
Antitrypanosomal Activity
The compound's structural analogs have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A related study indicated that certain derivatives exhibited low micromolar IC50 values (e.g., 0.38 μM for a closely related compound), while maintaining low cytotoxicity towards mammalian cells .
Comparative Antitrypanosomal Activity
| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |
|---|---|---|---|
| Compound 13 | 0.38 | 23 | >60 |
| Compound 1 | 4.8 | >100 | - |
This table illustrates the potency and selectivity of these compounds in inhibiting T. brucei while sparing mammalian cells.
The mechanism by which these compounds exert their biological effects is multifaceted:
- PARP Inhibition : By inhibiting PARP enzymes, these compounds disrupt DNA repair pathways in cancer cells, leading to increased cell death.
- Antiproliferative Effects : The structural features allow for interaction with various cellular targets, potentially modulating signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
